(R)-CR8 vs. (R)-Roscovitine: Kinase Inhibition Potency Comparison Across CDK Family Members
(R)-CR8 demonstrates 2- to 4-fold greater potency than (R)-roscovitine in inhibiting CDK1, CDK2, and CDK5 in biochemical assays. Against CDK1/cyclin B, (R)-CR8 achieves an IC50 of 0.09 µM versus 0.33 µM for (R)-roscovitine (3.7-fold improvement). For CDK2/cyclin A, the IC50 values are 0.072 µM and 0.22 µM, respectively (3.1-fold). For CDK5/p25, the values are 0.11 µM versus 0.27 µM (2.5-fold). CDK9 inhibition is roughly comparable (0.18 µM vs. 0.23 µM), while (R)-CR8 is moderately less potent against CDK7 (1.1 µM vs. 0.80 µM) [1][2].
| Evidence Dimension | In vitro kinase inhibition (IC50, µM) |
|---|---|
| Target Compound Data | CDK1/cyclin B: 0.09; CDK2/cyclin A: 0.072; CDK5/p25: 0.11; CDK7/cyclin H: 1.1; CDK9/cyclin T: 0.18 |
| Comparator Or Baseline | (R)-Roscovitine: CDK1/cyclin B: 0.33; CDK2/cyclin A: 0.22; CDK5/p25: 0.27; CDK7/cyclin H: 0.80; CDK9/cyclin T: 0.23 |
| Quantified Difference | 3.7-fold (CDK1), 3.1-fold (CDK2/cyclin A), 2.5-fold (CDK5), ~1.4-fold less potent (CDK7), comparable (CDK9) |
| Conditions | Recombinant kinase assays with purified CDK/cyclin complexes; dose-response curves; IC50 calculated in µM [2][3] |
Why This Matters
The differential CDK inhibition profile means (R)-CR8 provides enhanced target engagement on CDK1/2/5 at lower concentrations, which is critical for studies where maintaining CDK7 activity is desired or where dose-limiting off-target effects of (R)-roscovitine are problematic.
- [1] Bettayeb K, et al. Oncogene. 2008;27(44):5797-807. View Source
- [2] (R)-CR8 product page, MedChemExpress. IC50 data table. View Source
- [3] Table 1, PMC3744883. IC50 values for (R)-roscovitine against CDK1/2/5/7/9. View Source
